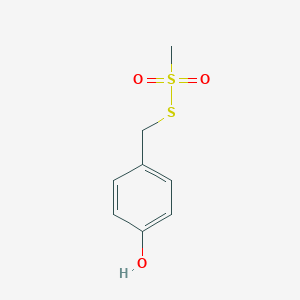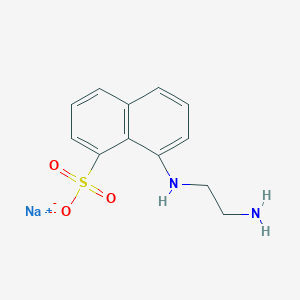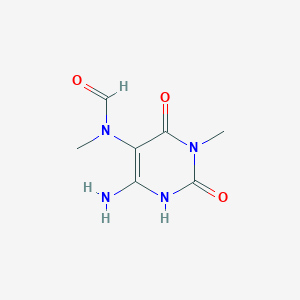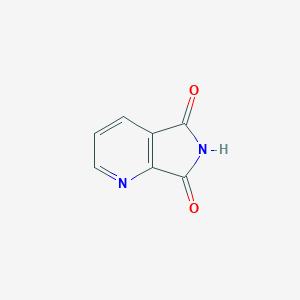
2,3-Pyridinedicarboximide
Vue d'ensemble
Description
2,3-Pyridinedicarboximide, also known as 3-carbamoyl-α-picolinic acid, is a chemical compound with the molecular formula C7H4N2O2 . It is used in various chemical reactions and has been studied for its potential applications in different fields .
Synthesis Analysis
The synthesis of 2,3-Pyridinedicarboximide involves complex chemical reactions. One study reported the use of an engineering strain containing the D-hydantoinase gene expression box for the synthesis of 2,3-Pyridinedicarboximide . Another study mentioned the synthesis of nickel complexes as precatalysts for ethylene oligomerization .Molecular Structure Analysis
The molecular structure of 2,3-Pyridinedicarboximide is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2 and 3 positions with carboximide groups .Chemical Reactions Analysis
2,3-Pyridinedicarboximide participates in various chemical reactions. A high-performance liquid chromatography (HPLC) method was established for the detection of 2,3-Pyridinedicarboximide and its enzyme reaction products .Applications De Recherche Scientifique
Application in the Synthesis of Gamma-Aminobutyric Acid (GABA) Analogs
Specific Scientific Field
Biochemistry and Biotechnology
Summary of the Application
2,3-Pyridinedicarboximide is used in the synthesis of optically active 3-substituted gamma-aminobutyric acid (GABA) analogs, which have been identified as important for human therapeutics .
Methods of Application or Experimental Procedures
Bacterial strains were screened for enzymes capable of stereospecific hydrolysis of 3-substituted glutarimides to generate ®-3-substituted glutaric acid monoamides . The bacteria Alcaligenes faecalis NBRC13111 and Burkholderia phytofirmans DSM17436 were discovered to hydrolyze 3-(4-chlorophenyl) glutarimide (CGI) to ®-3-(4-chlorophenyl) glutaric acid monoamide (CGM) with high enantiomeric excess .
Results or Outcomes
The use of this class of hydrolase to generate optically active 3-substituted glutaric acid monoamide could simplify the production of specific chiral GABA analogs for drug therapeutics .
Application in the Production of 3-Carbamoyl-α-picolinic Acid
Specific Scientific Field
Organic Chemistry and Bioengineering
Summary of the Application
2,3-Pyridinedicarboximide is used in the production of 3-carbamoyl-α-picolinic acid, a versatile building block for the synthesis of agrochemicals and pharmaceuticals .
Methods of Application or Experimental Procedures
The production of 3-carbamoyl-α-picolinic acid is achieved by imidase-catalyzed regiospecific hydrolysis of 2,3-pyridinedicarboximide with intact Arthrobacter ureafaciens O-86 cells .
Results or Outcomes
The process results in the production of 3-carbamoyl-α-picolinic acid, which can be used in the synthesis of various agrochemicals and pharmaceuticals .
Application in the Hydrolysis of Bulky Imides
Specific Scientific Field
Biochemistry and Microbiology
Summary of the Application
2,3-Pyridinedicarboximide can be regiospecifically hydrolyzed by engineered strain pET3a-hyd/Escherichia coli BL21(DE3) expressed D-hydantoinase into phthalamic acid (PA) and 3-carbamoyl-α-picolinic acid (α-3CP) .
Methods of Application or Experimental Procedures
The engineered strain pET3a-hyd/Escherichia coli BL21(DE3) expressed D-hydantoinase is used to hydrolyze phthalimide (PI) and 2,3-pyridinedicarboximide (PDI) into phthalamic acid (PA) and 3-carbamoyl-α-picolinic acid (α-3CP), respectively .
Results or Outcomes
The specific activities of the engineered strain account for 0.15 U/(mL × 10 OD 600) to PI and 0.61 U/(mL × 10 OD 600) to PDI .
Application in the Synthesis of N-Aryl Substituted Derivatives
Specific Scientific Field
Organic Chemistry
Summary of the Application
2,3-Pyridinedicarboximide is used in the synthesis of N-aryl substituted derivatives .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source . However, typically, the synthesis of N-aryl substituted derivatives involves the reaction of 2,3-Pyridinedicarboximide with an aryl halide in the presence of a base and a catalyst.
Results or Outcomes
The N-aryl substituted derivatives of 2,3-Pyridinedicarboximide have shown high potential in various applications .
Application in the Production of Agrochemicals and Pharmaceuticals
Specific Scientific Field
Agrochemistry and Pharmaceutical Chemistry
Summary of the Application
2,3-Pyridinedicarboximide is used in the production of 3-Carbamoyl-α-picolinic acid, a versatile building block for the synthesis of agrochemicals and pharmaceuticals .
Methods of Application or Experimental Procedures
The production of 3-Carbamoyl-α-picolinic acid is achieved by imidase-catalyzed regiospecific hydrolysis of 2,3-pyridinedicarboximide with intact Arthrobacter ureafaciens O-86 cells .
Results or Outcomes
The process results in the production of 3-Carbamoyl-α-picolinic acid, which can be used in the synthesis of various agrochemicals and pharmaceuticals .
Application in the Synthesis of Cyclic Imides
Summary of the Application
2,3-Pyridinedicarboximide is used in the microwave-promoted synthesis of cyclic imides .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source . However, typically, the synthesis of cyclic imides involves the reaction of 2,3-Pyridinedicarboximide under microwave irradiation.
Results or Outcomes
The process results in the production of cyclic imides, which have various applications in the field of organic chemistry .
Safety And Hazards
Orientations Futures
The future directions for research on 2,3-Pyridinedicarboximide are promising. It has potential applications in various fields, and ongoing research is focused on understanding its properties and reactions better. The preparation of complicated half-amides using biological methods is one area of interest .
Propriétés
IUPAC Name |
pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGTINFVOLLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196890 | |
| Record name | 2,3-Pyridinedicarboximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Pyridinedicarboximide | |
CAS RN |
4664-00-0 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinedicarboximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboximide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Pyridinedicarboximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,3-dicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-PYRIDINECARBOXIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL02DAU9PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




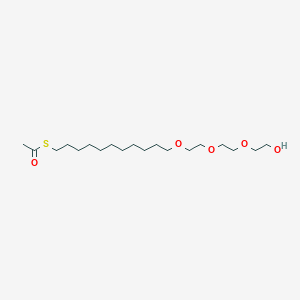

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)


